1-Methyl-5-(tributylstannyl)-1H-pyrazole (CAS: 170682-50-5) is a highly specialized organostannane reagent utilized primarily in palladium-catalyzed Stille cross-coupling reactions. Its primary commercial function is the precise installation of a 1-methyl-1H-pyrazol-5-yl moiety onto aryl, heteroaryl, or vinyl halide scaffolds [1]. Unlike standard alkylating or acylating agents, this compound is specifically procured for late-stage functionalization and the construction of complex biaryl systems in pharmaceutical manufacturing. The 5-position of the pyrazole ring is sterically hindered by the adjacent N-methyl group, making it a critical structural motif for enforcing specific dihedral angles in active pharmaceutical ingredients (APIs), such as kinase inhibitors and 5-lipoxygenase (5-LO) antagonists [2]. From a procurement perspective, this tributylstannyl derivative is prioritized over its corresponding boronic acids or trimethylstannyl analogs due to its superior shelf-stability, predictable reactivity under mild conditions, and manageable safety profile during scale-up operations.
Procurement teams often attempt to substitute organostannanes with boronic acids (for Suzuki couplings) to avoid heavy metal waste. However, substituting 1-Methyl-5-(tributylstannyl)-1H-pyrazole with 1-methyl-1H-pyrazole-5-boronic acid (or its pinacol ester) routinely fails in process chemistry because 5-pyrazoleboronic acids are 'Class 3' unstable boronates that undergo rapid protodeboronation under standard basic aqueous coupling conditions [1]. This degradation forces the use of massive stoichiometric excesses or expensive masking groups (e.g., MIDA or DEA boronates), driving up cost-of-goods and complicating purification. Furthermore, substituting the tributylstannyl group with a trimethylstannyl group to improve atom economy is highly discouraged at scale; trimethylstannyl compounds are exceptionally volatile and exhibit acute neurotoxicity that is approximately 1,000 times greater than their tributyl counterparts . Finally, substituting with 3- or 4-stannyl pyrazole isomers fails fundamentally at the application level, as the unique steric bulk of the 5-position linkage is strictly required to lock the conformation of target APIs.
A primary driver for selecting the stannane over the boronic acid is the survival rate of the active coupling species in the reactor. Under typical basic coupling conditions (e.g., K2CO3, aqueous solvent mixtures, 70-80 °C), 1-methyl-1H-pyrazole-5-boronic acid undergoes rapid protodeboronation, often degrading by >50% within minutes and requiring up to a 2.5x stoichiometric excess to achieve full conversion [1]. In contrast, 1-Methyl-5-(tributylstannyl)-1H-pyrazole remains highly stable under the neutral or mildly basic conditions of the Stille coupling, maintaining >95% integrity prior to transmetalation [2].
| Evidence Dimension | Reagent degradation rate (protodemetalation) under coupling conditions |
| Target Compound Data | >95% stability of the tributylstannyl species under neutral/mild Stille conditions |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-boronic acid (>50% protodeboronation within minutes under standard Suzuki conditions) |
| Quantified Difference | Near-total elimination of premature reagent degradation, reducing required equivalents from ~2.5x to ~1.05x. |
| Conditions | Aqueous/organic solvent mixtures, elevated temperatures (70-80 °C) |
Eliminates the need for massive stoichiometric excesses of the coupling partner, directly improving process yield, reducing raw material costs, and simplifying downstream purification.
When an organostannane is strictly required, procurement must choose between trimethyl and tributyl derivatives. While trimethylstannyl compounds offer slightly higher atom economy, they are highly volatile and possess severe acute neurotoxicity. The tributylstannyl group in 1-Methyl-5-(tributylstannyl)-1H-pyrazole significantly lowers the vapor pressure and reduces acute toxicity by approximately 1,000-fold compared to the trimethylstannyl analog[1]. This physical property shift allows the tributylstannyl compound to be handled safely in standard industrial fume hoods without the extreme containment protocols required for volatile trimethyltin species.
| Evidence Dimension | Relative acute toxicity and volatility |
| Target Compound Data | Tributylstannyl derivative (low volatility, manageable toxicity profile) |
| Comparator Or Baseline | Trimethylstannyl analog (~1000x higher acute toxicity, high volatility) |
| Quantified Difference | 1000-fold reduction in acute toxicity risk and significantly reduced vapor pressure. |
| Conditions | Standard laboratory and pilot-plant handling conditions (20-25 °C, 1 atm) |
Ensures compliance with Environmental, Health, and Safety (EHS) regulations during scale-up, preventing costly facility upgrades required for handling volatile neurotoxins.
The specific substitution pattern of 1-Methyl-5-(tributylstannyl)-1H-pyrazole is critical for downstream biological activity. Coupling at the 5-position places the pyrazole N-methyl group in direct ortho-proximity to the newly formed biaryl bond. This steric clash forces the pyrazole ring out of coplanarity with the adjacent aryl system. When compared to coupling with the 3-stannyl or 4-stannyl isomers (which lack this immediate steric hindrance and remain relatively planar), the 5-linked products exhibit entirely different 3D conformations. This specific out-of-plane twist is a strict structural requirement for binding in several target pockets, including the active site of 5-lipoxygenase activating protein[1].
| Evidence Dimension | Biaryl dihedral angle and target binding affinity |
| Target Compound Data | 5-position coupling (enforces non-planar, twisted biaryl conformation) |
| Comparator Or Baseline | 3- or 4-position coupling (results in planar biaryl conformation) |
| Quantified Difference | Binary shift in target engagement; the 5-position twist is required for specific API activity (e.g., 5-LO inhibition). |
| Conditions | Structure-Activity Relationship (SAR) optimization in drug discovery |
Procuring the exact 5-stannyl isomer is mandatory for synthesizing the correct 3D pharmacophore; substituting with cheaper 3- or 4-isomers will result in inactive downstream products.
Because the 5-position linkage enforces a specific out-of-plane molecular geometry, this compound is the premier precursor for synthesizing 5-LO inhibitors and related anti-inflammatory APIs. The Stille coupling efficiently installs the 1-methyl-1H-pyrazol-5-yl group onto complex aryl-thioether scaffolds where traditional Suzuki conditions would destroy the boronated precursor [1].
In complex total synthesis or late-stage API derivatization, target molecules often contain base-sensitive functional groups (e.g., esters, epoxides, or easily epimerized stereocenters). 1-Methyl-5-(tributylstannyl)-1H-pyrazole allows for the introduction of the pyrazole moiety under the strictly neutral conditions of the Stille reaction, avoiding the strongly basic aqueous environments required by competing Suzuki methodologies [2].
During the hit-to-lead phase of kinase inhibitor development, medicinal chemists require reliable, high-yielding reactions to scan diverse aryl and heteroaryl halides. The exceptional stability of this tributylstannyl reagent ensures reproducible coupling yields across a wide array of electrophiles, preventing the false-negative results that frequently occur when using unstable 5-pyrazoleboronic acids [2].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard